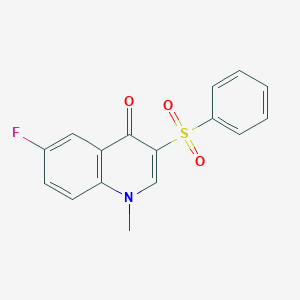

3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (CAS 866725-87-3) is a quinolinone derivative characterized by a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a methyl group at position 1 of the dihydroquinolinone core. Its molecular formula is C₁₇H₁₃FNO₃S, with a molecular weight of 333.36 g/mol. The compound’s structure enables diverse intermolecular interactions, including hydrogen bonding via the sulfonyl group and π-π stacking via the aromatic rings . Synonyms include ZINC2691094 and AKOS001838773, reflecting its presence in chemical libraries for drug discovery .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAZLKHZEUFZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinolin-4-one core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinone derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural and functional attributes are best understood through comparison with analogues, focusing on substituent variations and their implications for physicochemical properties, synthesis, and biological activity.

Substituent Analysis and Molecular Properties

Position 1 Substituents

- Analogue 1: 3-(3-Chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (CAS 892756-15-9) retains the methyl group at position 1 but introduces a 3-chlorobenzenesulfonyl group at position 3 and a 3,5-dimethylpiperidin-1-yl group at position 5. The piperidine substituent increases basicity and solubility .

- Analogue 2: 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-4(1H)-quinolinone (CAS 892759-89-6) replaces the methyl group with a 4-methylbenzyl moiety, significantly enhancing lipophilicity and steric bulk, which may influence membrane permeability .

Position 3 Substituents

- Target Compound : The benzenesulfonyl group at position 3 is electron-withdrawing, promoting hydrogen bonding and electrostatic interactions.

Position 6 and 7 Substituents

- Target Compound : A fluorine atom at position 6 improves metabolic stability by blocking oxidation sites and modulating electron density.

- Analogue 1 : The 3,5-dimethylpiperidin-1-yl group at position 7 introduces steric bulk and basicity, which may improve solubility and target selectivity .

- Analogue 2: A diethylamino group at position 7 enhances solubility via protonation at physiological pH, though it may reduce blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Profiles

*Estimated using fragment-based methods.

Protein Binding and Activity

- The benzenesulfonyl group in the target compound may facilitate binding to enzymes (e.g., kinases or proteases) through sulfonamide-like interactions, as seen in sulfa drugs .

- Analogue 1 : The 3-chlorobenzenesulfonyl group could enhance target affinity but may increase off-target effects due to heightened electrophilicity .

- Analogue 2 : The 4-methylbenzyl group’s bulkiness might restrict binding to shallow active sites but improve selectivity for hydrophobic pockets .

Carcinogenicity and Toxicity Insights

- While the target compound’s toxicity is uncharacterized, highlights that substituent position in aromatic systems critically influences carcinogenicity. For example, methyl groups on specific positions of aminoazo dyes correlate with delayed carcinogenic onset . This suggests that the target compound’s fluorine and methyl groups may mitigate metabolic activation pathways linked to toxicity.

Biological Activity

3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the dihydroquinoline class. Its unique structure, characterized by the presence of a benzenesulfonyl group and a fluorinated phenyl moiety, suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in drug development targeting various diseases.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It has been observed to:

- Inhibit Enzymatic Activity : By binding to the active sites of enzymes, it blocks their catalytic functions, which may lead to therapeutic effects in conditions like cancer and inflammation.

- Modulate Receptor Functions : The compound can interact with cellular receptors, influencing signal transduction pathways that are crucial for cellular responses.

Biological Activity

Research indicates that 3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one exhibits significant biological activities, including:

- Anticancer Properties : Studies show that compounds similar to this quinoline derivative have demonstrated potent inhibitory effects against various cancer cell lines, including non-small cell lung cancer (A549) cells. For instance, related compounds have shown IC50 values significantly lower than established anticancer drugs like 5-fluorouracil .

- Anti-inflammatory Effects : The compound's interaction with enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological efficacy of compounds within this chemical class:

Table 1: Inhibitory Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Fluorouracil | 4.98 ± 0.41 | Chemotherapy agent |

| 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one | TBD | Enzyme inhibition |

Note: TBD indicates that specific IC50 values for this compound were not detailed in the sources but are suggested to be comparable or superior based on structural similarities.

Study Insights

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes was demonstrated through binding affinity studies using techniques such as surface plasmon resonance. These studies elucidate how the compound's structure enhances its interaction with target proteins.

- Cell Viability Assays : In vitro studies involving A549 cells showed that modifications in the chemical structure could lead to enhanced cytotoxicity. For example, halogen substitutions in similar compounds have been linked to increased potency against cancer cells .

Structural Comparisons

The uniqueness of 3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one compared to other quinoline derivatives is crucial for its biological activity:

- Presence of Fluorine : This element enhances binding affinity and specificity towards biological targets.

- Benzenesulfonyl Group : This functional group facilitates strong interactions with enzyme active sites, contributing to its inhibitory effects.

Q & A

Q. What are the optimal synthetic routes for 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step organic reactions starting with the quinoline core. Key steps include:

- Fluorination : Introduction of the fluoro group at position 6 using fluorinated aromatic precursors (e.g., 6-fluoroaniline derivatives) under controlled temperature (60–80°C) and acidic conditions .

- Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or DMF at 0–25°C .

- Methylation : Alkylation at the N1 position using methyl iodide and a base (e.g., K₂CO₃) in acetone or DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Yield improvements (from ~40% to 65%) are achieved by adjusting reaction time (12–24 hrs), solvent polarity, and catalyst loading (e.g., 10 mol% DMAP for sulfonylation) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.1 ppm, fluoro-induced splitting patterns) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]⁺ = 360.0922) confirms molecular formula .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

- X-ray Crystallography : Single-crystal analysis (SHELXL software) resolves stereochemistry and hydrogen-bonding networks .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Assessed via accelerated degradation studies (0.1 M HCl, NaOH, and neutral buffers at 37°C for 24 hrs). The compound shows degradation >10% at pH <3 (acidic cleavage of sulfonyl group) and pH >11 (quinolinone ring hydrolysis) .

- Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition at >200°C. Storage recommendations: -20°C under inert gas (N₂) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibition of cytochrome P450 enzymes, and how can kinetic assays validate these interactions?

- Methodological Answer :

- Binding Modes : Molecular docking (AutoDock Vina) predicts competitive inhibition via sulfonyl group interactions with the heme iron in CYP3A4 (binding energy: -9.2 kcal/mol) .

- Kinetic Assays :

IC50 Determination : Incubate with human liver microsomes (HLMs) and CYP3A4 substrate (e.g., midazolam). Measure metabolite formation via LC-MS/MS. Reported IC50: 2.3 μM .

Lineweaver-Burk Plots : Confirm competitive inhibition by varying substrate concentrations (0.5–20 μM) and analyzing Km/Vmax shifts .

Q. How do electronic effects of the benzenesulfonyl group influence nucleophilic substitution reactions at the quinolinone core?

- Methodological Answer :

- Computational Analysis : DFT calculations (Gaussian 09) reveal the sulfonyl group withdraws electron density, activating the C3 position for nucleophilic attack. Fukui indices (C3: 0.15) align with observed reactivity .

- Experimental Validation :

- Amination : React with piperidine in DMF at 80°C (yield: 58%). LC-MS confirms C3-N bond formation .

- Halogenation : Treat with NBS (N-bromosuccinimide) in CCl₄ under UV light to introduce bromine at C7 (yield: 42%) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?

- Methodological Answer :

- Meta-Analysis Framework :

Assay Variability : Compare MIC values (antibacterial: 8–32 μg/mL) against Gram-positive vs. cancer cell IC50 (HepG2: 12 μM). Discrepancies arise from differential membrane permeability .

Target Profiling : Use CRISPR-Cas9 screens to identify gene knockouts (e.g., TOP1 for anticancer activity) that modulate efficacy .

Structural Analogues : Synthesize derivatives (e.g., replacing benzenesulfonyl with tosyl) to isolate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.